Methyl 5-chloro-2-ethoxypyridine-4-carboxylate
Overview
Description
Methyl 5-chloro-2-ethoxypyridine-4-carboxylate: is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its pyridine ring substituted with a chlorine atom, an ethoxy group, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate typically involves the esterification of 5-chloro-2-ethoxypyridine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-chloro-2-ethoxypyridine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Hydrolysis: Formation of 5-chloro-2-ethoxypyridine-4-carboxylic acid.
Oxidation and Reduction: Formation of various oxidized or reduced pyridine derivatives.
Scientific Research Applications
Methyl 5-chloro-2-ethoxypyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full range of activities .
Comparison with Similar Compounds
- Methyl 5-chloro-2-methoxypyridine-4-carboxylate
- Methyl 5-chloro-2-propoxypyridine-4-carboxylate
- Methyl 5-chloro-2-butoxypyridine-4-carboxylate
Comparison: Methyl 5-chloro-2-ethoxypyridine-4-carboxylate is unique due to its specific ethoxy group, which may influence its reactivity and biological activity compared to similar compounds with different alkoxy groups. The presence of the ethoxy group can affect the compound’s solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
methyl 5-chloro-2-ethoxypyridine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-8-4-6(9(12)13-2)7(10)5-11-8/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJBCITVRSADCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701189995 | |
Record name | 4-Pyridinecarboxylic acid, 5-chloro-2-ethoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701189995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2056110-54-2 | |
Record name | 4-Pyridinecarboxylic acid, 5-chloro-2-ethoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinecarboxylic acid, 5-chloro-2-ethoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701189995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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